(4-Bromo-5-chloro-2-nitrophenyl)methanol
Description
(4-Bromo-5-chloro-2-nitrophenyl)methanol is a halogenated aromatic compound featuring a benzyl alcohol core substituted with bromo (Br), chloro (Cl), and nitro (NO₂) groups at positions 4, 5, and 2, respectively. Its molecular formula is C₇H₅BrClNO₃, with a molar mass of 298.48 g/mol. The electron-withdrawing nitro and halogen substituents influence its electronic properties, solubility, and reactivity, making it suitable for nucleophilic substitution or coupling reactions .
Properties
Molecular Formula |
C7H5BrClNO3 |
|---|---|
Molecular Weight |
266.47 g/mol |
IUPAC Name |
(4-bromo-5-chloro-2-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5BrClNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-2,11H,3H2 |
InChI Key |
LGHHAUDIHJYHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-2-nitrophenyl)methanol typically involves the nitration of 4-bromo-5-chlorophenol, followed by a reduction reaction to introduce the methanol group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The resulting nitro compound is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The nitration and reduction steps are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-chloro-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (4-Bromo-5-chloro-2-nitrophenyl)formaldehyde or (4-Bromo-5-chloro-2-nitrophenyl)carboxylic acid.
Reduction: (4-Bromo-5-chloro-2-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-5-chloro-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-5-chloro-2-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, while the bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of (4-Bromo-5-chloro-2-nitrophenyl)methanol to other halogenated nitrobenzyl alcohols and phenols are critical for understanding its unique properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Positions and Reactivity: The 4-Br, 5-Cl, 2-NO₂ pattern in the target compound creates a sterically congested environment compared to (5-Bromo-2-nitrophenyl)methanol (only 5-Br, 2-NO₂). This may slow down electrophilic substitution but enhance regioselectivity in coupling reactions . The absence of a 4-methoxy group (cf. (5-Bromo-2-chloro-4-methoxy-phenyl)-methanol) reduces electron density on the ring, making the target compound less soluble in polar aprotic solvents .
Functional Group Differences: Compared to 5-Bromo-4-chloro-2-nitrophenol (phenolic –OH), the benzyl alcohol (–CH₂OH) group in the target compound is less acidic (pKa ~15 vs. ~10 for phenols). This impacts its suitability in reactions requiring deprotonation, such as Williamson ether synthesis .
Halogen Effects: The dual Br/Cl substitution in the target compound increases molecular weight and polarizability compared to mono-halogenated analogs. Bromo’s larger atomic radius may improve leaving-group ability in SN2 reactions, while chloro enhances electron withdrawal .
Table 2: Physicochemical Properties
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